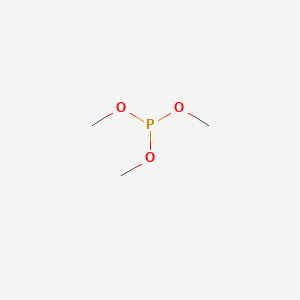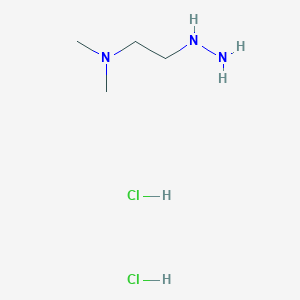
Isopreno
Descripción general
Descripción
It is a colorless liquid at room temperature and is produced naturally by many plants and animals, including humans . Isoprene is a fundamental building block for various natural products, including terpenes and natural rubber .
Synthetic Routes and Reaction Conditions:
From Isobutylene and Formaldehyde: One common method involves the reaction of isobutylene with formaldehyde in the presence of a catalyst.
Dehydrogenation of Isopentane or Methylbutenes: Another method involves the dehydrogenation of isopentane or methylbutenes to produce isoprene.
Extraction from C5 Fraction of Liquid Petroleum Pyrolysis: This method involves the extraction of isoprene from the C5 fraction obtained during the pyrolysis of liquid petroleum.
Industrial Production Methods:
Catalytic Production: Industrially, isoprene is produced using catalytic processes that involve the use of various catalysts to optimize yield and efficiency.
Bio-based Production: Recent advancements have explored the microbial production of isoprene using genetically engineered strains of Escherichia coli and cyanobacteria.
Types of Reactions:
Oxidation: Isoprene undergoes oxidation reactions, producing peroxides and free radicals.
Polymerization: Isoprene can polymerize to form polyisoprene, which is the main component of natural rubber.
Diels-Alder Reactions: As a conjugated diene, isoprene readily participates in Diels-Alder reactions with dienophiles.
Common Reagents and Conditions:
Oxidation: Oxygen and various oxidizing agents are used in the oxidation of isoprene.
Polymerization: Catalysts such as Ziegler-Natta catalysts are used in the polymerization of isoprene.
Diels-Alder Reactions: Typical conditions involve the use of dienophiles and appropriate solvents.
Major Products:
Oxidation Products: Methyl vinyl ketone, methacrolein, and 3-methylfuran.
Polymerization Products: Polyisoprene, which is used in the production of synthetic rubber.
Diels-Alder Products: Various cyclic compounds depending on the dienophile used.
Aplicaciones Científicas De Investigación
Isoprene has a wide range of applications in scientific research:
Chemistry: Isoprene is used as a monomer in the synthesis of polymers and copolymers.
Biology: In plants, isoprene plays a role in protecting against thermal and oxidative stress.
Industry: Isoprene is used in the production of synthetic rubber, adhesives, and fragrances.
Mecanismo De Acción
Target of Action
Isoprene, a small lipophilic volatile organic compound, is synthesized in the chloroplasts of plants . It is also produced and emitted by many species of trees, including oaks, poplars, eucalyptus, and some legumes . The primary targets of isoprene are the thylakoid membranes within the chloroplasts of plant cells .
Mode of Action
Isoprene interacts directly with the lipid acyl chains of thylakoid membranes, preserving their integrity . It also up-regulates proteins associated with photosynthetic complexes and enhances the biosynthesis of relevant membrane components, such as mono- and di-galactosyl-diacyl glycerols and unsaturated fatty acids . Furthermore, isoprene can react with and quench many harmful reactive oxygen species (ROS) like singlet oxygen .
Biochemical Pathways
Isoprene is synthesized through the photosynthesis-dependent 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . The isoprenoid biosynthetic pathway has three major stages: synthesis of the isoprene building blocks, their assembly into flexible linear and branched hydrocarbon substrates, and multistep reaction cascades to generate the vast assortment of isoprenoid end products .
Pharmacokinetics
The emission of isoprene from plants is tightly associated with environmental factors such as light, temperature, and CO2 levels .
Action Environment
The emission of isoprene from plants is influenced by environmental factors such as light, temperature, and CO2 levels . Isoprene emission increases dramatically with temperature and maximizes at around 40 °C . Furthermore, the emission capacity of fully expanded leaves varies through the season . In the context of climate change, isoprene emission may play a significant role in the response of hygrophilic plants when challenged by severe stress conditions .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Isoprene is synthesized by an enzyme called isoprene synthase (IspS) from dimethylallyl diphosphate (DMAPP) . The IspS from Metrosideros polymorpha (MpIspS) has been characterized and found to be highly expressible . The maximal activity of the purified MpIspS was observed at pH 6.0 and 55 °C in the presence of 5 mM Mn 2+ .
Cellular Effects
In cellular systems, isoprene plays a significant role in the biosynthesis of isoprenoids via the mevalonate pathway . This pathway utilizes ATP, NAD(P)H, and other cofactors (CoA) to synthesize isoprenoids, one of the largest families of bioactive compounds that display anti-inflammatory, anti-cancer, and anti
Comparación Con Compuestos Similares
Isoprene is part of a larger family of compounds known as isoprenoids or terpenoids. Similar compounds include:
Myrcene: A monoterpene with a structure derived from two isoprene units.
Geranyl Diphosphate: A precursor to monoterpenes, formed by the condensation of isopentenyl diphosphate and dimethylallyl diphosphate.
Squalene: A triterpene formed by the tail-to-tail condensation of two farnesyl diphosphates.
Uniqueness of Isoprene:
Propiedades
IUPAC Name |
2-methylbuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHGJUQNOFWUDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | ISOPRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26796-44-1, 6144-30-5, 9003-31-0 | |
| Record name | 1,3-Butadiene, 2-methyl-, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butadiene, 2-methyl-, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyisoprene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2020761 | |
| Record name | Isoprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | Isoprene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1572 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOPRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
34.067 °C, 34 °C | |
| Record name | Isoprene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-65 °F (-54 °C) (Closed cup) | |
| Record name | Isoprene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |
| Record name | Isoprene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |
| Record name | Isoprene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |
| Record name | Isoprene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |
| Record name | Isoprene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1572 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isoprene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |
| Record name | Isoprene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless volatile liquid, Colorless, watery liquid | |
CAS No. |
78-79-5, 9006-04-6 | |
| Record name | Isoprene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoprene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Natural rubber | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009006046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A62964IBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoprene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-145.95 °C, -146 °C | |
| Record name | Isoprene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOPRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is isoprene and why is it important in atmospheric chemistry?
A1: Isoprene (2-Methyl-1,3-butadiene) is a volatile organic compound (VOC) predominantly emitted by vegetation, particularly trees. [, ] It plays a crucial role in atmospheric chemistry by reacting with hydroxyl radicals (OH), impacting ozone (O3) production, and contributing to the formation of secondary organic aerosols (SOA). [, , ]
Q2: How do isoprene emissions vary, and what factors influence these variations?
A2: Isoprene emissions exhibit significant spatial, seasonal, and diurnal variations. [, , ] Factors influencing these variations include plant species, temperature, light intensity, atmospheric carbon dioxide (CO2) concentration, water availability, and time of day. [, , , , , ]
Q3: What is the impact of drought stress on isoprene emissions?
A3: Research suggests that drought stress can significantly reduce isoprene emissions. [, ] A study using satellite data revealed that isoprene emissions in the Southeast US decreased by 8.6% under mild drought and up to 20.7% under severe drought conditions. []
Q4: What is the role of microbes in isoprene degradation?
A5: Soil microbes play a crucial role in degrading isoprene, acting as a significant sink for this compound. [, ] Recent research identified several bacterial genera, including Novosphingobium, Pelomonas, Rhodoblastus, Sphingomonas, and Zoogloea, capable of metabolizing isoprene. []
Q5: How can satellite observations be used to study isoprene emissions?
A6: Satellites equipped with instruments like the Ozone Monitoring Instrument (OMI) can measure atmospheric formaldehyde (HCHO), a key oxidation product of isoprene. [, ] By analyzing HCHO columns, researchers can indirectly estimate isoprene emission rates and their spatial and temporal variations. [, , ]
Q6: What is the "prompt" CHOCHO formation pathway in isoprene oxidation?
A7: Recent research suggests that under low-NOx conditions, glyoxal (CHOCHO) can form promptly from isoprene oxidation, following the isomerization of the isoprene peroxy radical (ISOPO2). [] This pathway contrasts with the traditional view of CHOCHO as a secondary product of isoprene oxidation. []
Q7: What is the molecular formula, weight, and structure of isoprene?
A8: Isoprene (2-Methyl-1,3-butadiene) has the molecular formula C5H8, a molecular weight of 68.12 g/mol, and a branched structure with two double bonds. []
Q8: Which metabolic pathway is responsible for isoprene synthesis in plants?
A9: Isoprene is synthesized in plant chloroplasts via the methylerythritol 4-phosphate (MEP) pathway, utilizing carbon fixed during photosynthesis. [, ]
Q9: What enzymes are involved in the final steps of isoprene biosynthesis?
A10: The final steps of isoprene biosynthesis involve the enzymes isopentenyl pyrophosphate isomerase (IDI) and isoprene synthase. [] IDI catalyzes the isomerization of isopentenyl pyrophosphate (IPP) to dimethylallyl pyrophosphate (DMAPP), the substrate for isoprene synthase. []
Q10: How is isoprene emission regulated in plants?
A11: Isoprene emission is influenced by environmental factors like light and temperature, but recent studies also highlight the role of the circadian clock in regulating emissions. [] For example, oil palm trees exhibit strong circadian control over isoprene emissions, suggesting an internal biological clock may influence emission patterns. []
Q11: What are the potential functions of isoprene in plants?
A12: While the exact functions of isoprene in plants are still debated, research suggests it may play a role in protecting against abiotic stresses like high temperatures and oxidative stress. [, , ]
Q12: What are isoprene pyrophosphates and how are their levels regulated?
A13: Isoprene pyrophosphates, including geranyl pyrophosphate, are precursors for various essential biomolecules like sterols and are involved in protein isoprenylation. [] Human NUDIX hydrolases, specifically NUDT15 and NUDT18, have been identified as catalysts for isoprene pyrophosphate hydrolysis, suggesting a mechanism for regulating their levels in animals. []
Q13: What are the primary industrial applications of isoprene?
A14: Isoprene is primarily used in the production of synthetic rubbers, specifically cis-1,4-polyisoprene, which closely resembles natural rubber. [] These rubbers find applications in tires, adhesives, footwear, and other industrial products. []
Q14: How does cyclopentadiene contamination affect isoprene polymerization?
A15: Cyclopentadiene is a detrimental impurity in isoprene used for synthetic rubber production. [] Its presence can negatively impact the kinetics of polymerization and the quality of the final rubber product. [] Therefore, removing cyclopentadiene is crucial for ensuring high-quality isoprene for industrial use. []
Q15: What are arborescent isoprene homopolymers and how are they synthesized?
A16: Arborescent isoprene homopolymers are branched polymers with a dendritic architecture, synthesized by an anionic "grafting onto" methodology. [] This method involves epoxidizing a linear polyisoprene substrate and then coupling it with polyisoprenyllithium to create the branched structure. []
Q16: What are some key areas for future isoprene research?
A16: Key areas for future research include:
- Elucidating the complex interplay between CO2, climate change, and isoprene emissions. [, ]
- Improving the representation of isoprene chemistry and emission algorithms in global climate models. [, ]
- Investigating the role of isoprene in plant stress tolerance and its potential applications in agriculture. [, , ]
- Further exploring the diversity and function of microbial communities involved in isoprene degradation. [, ]
- Developing sustainable and environmentally friendly methods for industrial isoprene production. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B108956.png)













